![molecular formula C13H16N2O B6612066 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole CAS No. 163814-55-9](/img/structure/B6612066.png)
1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole, also known as 4-methoxypyrazole, is a heterocyclic compound that has been used in various scientific studies to investigate its potential applications. This compound has been found to possess a wide range of properties, including antioxidant, antimicrobial, and anti-inflammatory effects. Additionally, 4-methoxypyrazole has been used in the synthesis of other compounds, such as 4-methoxybenzaldehyde and 1-phenyl-3,5-dimethylpyrazole. As such, this compound has been studied extensively in recent years, and its potential applications are still being explored.
Wirkmechanismus
The exact mechanism of action of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole is not yet fully understood. However, it is believed that this compound may exert its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species (ROS) and inhibiting the production of pro-inflammatory cytokines. Additionally, 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole may also interact with various enzymes and proteins, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which play important roles in inflammation and oxidative stress-related diseases.
Biochemical and Physiological Effects
1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole has been found to possess a wide range of biochemical and physiological effects. For example, this compound has been shown to possess antioxidant and anti-inflammatory effects, as well as antimicrobial activity against a variety of bacteria, fungi, and viruses. Additionally, 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole has also been found to possess anti-diabetic, anti-cancer, and anti-cardiovascular properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole in laboratory experiments is that it is relatively easy to synthesize. Additionally, this compound is also relatively stable and has a low toxicity profile. However, one of the limitations of using 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole in laboratory experiments is that it is difficult to obtain in large quantities, as it is not widely available.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole. For example, this compound could be used to develop new drugs for the treatment of inflammation and oxidative stress-related diseases. Additionally, 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole could also be used to develop new compounds that possess similar properties, such as antioxidant, antimicrobial, and anti-inflammatory effects. Finally, further research could also be conducted to further explore the mechanisms of action of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole and its potential applications.
Wissenschaftliche Forschungsanwendungen
1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole has been used in a variety of scientific research applications. For example, this compound has been used in the synthesis of a variety of other compounds, such as 4-methoxybenzaldehyde and 1-phenyl-3,5-dimethylpyrazole. Additionally, 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole has also been used to investigate its potential antioxidant, antimicrobial, and anti-inflammatory effects. In particular, this compound has been studied for its potential to treat inflammation and oxidative stress-related diseases, such as diabetes, cancer, and cardiovascular disease.
Eigenschaften
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3,5-dimethylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-10-8-11(2)15(14-10)9-12-4-6-13(16-3)7-5-12/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZJDHJZSGBKJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

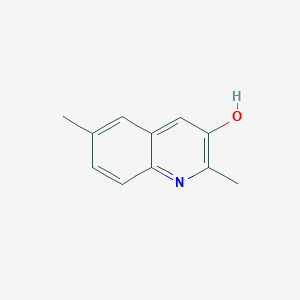
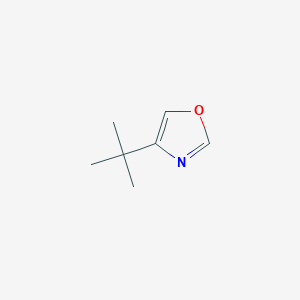

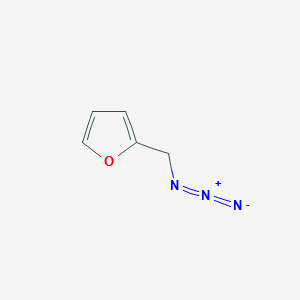
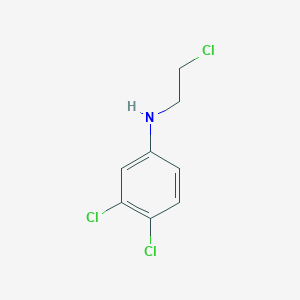
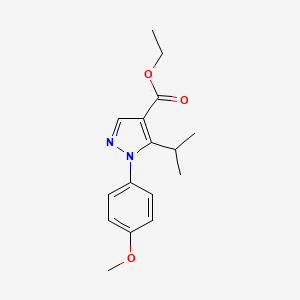
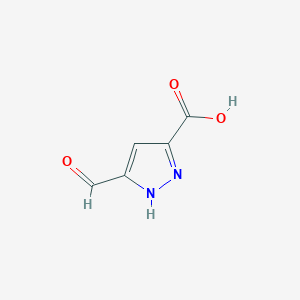

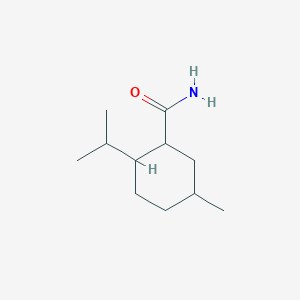

![2-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6612073.png)


